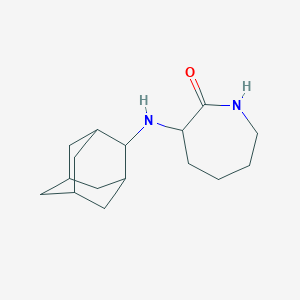![molecular formula C31H25N3O3 B4889570 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as Dimebon, is a small molecule drug with potential therapeutic applications. It was initially developed as an antihistamine in Russia but has since been investigated for its potential use in treating Alzheimer's disease and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. It has been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound may also modulate the activity of the mitochondrial permeability transition pore, which plays a role in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in energy metabolism. This compound has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, this compound has some limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to develop more effective versions of the drug.
Orientations Futures
There are several future directions for research on 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One area of research is to further investigate the mechanism of action of this compound, which may lead to the development of more effective versions of the drug. Another area of research is to investigate the potential use of this compound in treating other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been described in several research articles. One method involves the reaction of 2-methoxyphenylacetonitrile with diphenylacetonitrile in the presence of sodium methoxide to form the intermediate compound 3,4-diphenyl-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione. This intermediate is then reacted with 2,3-dimethoxy-5-methylbenzaldehyde in the presence of sodium methoxide to form this compound.
Applications De Recherche Scientifique
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. In vitro studies have shown that this compound can protect neurons from cell death induced by amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients. In animal models, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain.
Propriétés
IUPAC Name |
7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-35-25-17-11-10-16-22(25)30-24-19-27(37-3)26(36-2)18-23(24)28-29(20-12-6-4-7-13-20)33-34(31(28)32-30)21-14-8-5-9-15-21/h4-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYJIKLABVGREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)

![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)

![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

